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Introduction

4-Morpholineacetic acid, a heterocyclic compound integrating a morpholine ring and a

carboxylic acid moiety, represents a significant scaffold in modern medicinal chemistry. The

morpholine ring is a privileged structure in drug design, often incorporated to enhance aqueous

solubility, modulate lipophilicity, and improve the metabolic stability and overall pharmacokinetic

profile of drug candidates.[1][2] This guide provides a comprehensive technical overview of the

core physicochemical properties of 4-Morpholineacetic acid, intended for researchers,

scientists, and drug development professionals. We will delve into its fundamental properties,

present robust protocols for their experimental determination, and discuss the compound's

stability, reactivity, and applications in the pharmaceutical landscape.

Physicochemical Characteristics of 4-
Morpholineacetic Acid
A foundational understanding of a compound's physicochemical properties is paramount for its

application in drug discovery and development, influencing everything from formulation to

bioavailability. The key properties of 4-Morpholineacetic acid are summarized below.
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Property Value Source(s)

Molecular Formula C₆H₁₁NO₃ [3]

Molecular Weight 145.16 g/mol [3]

CAS Number 3235-69-6 [4]

Appearance
Off-white to yellow crystalline

solid
[2]

Melting Point 162-164 °C [4]

Boiling Point 272 °C [4]

Density 1.202 g/cm³ [4]

Flash Point 118 °C [4]

Predicted pKa 2.25 ± 0.10 [4]

Computed XLogP3 -2.8 [5]

Solubility
Slightly soluble in DMSO and

Methanol; Soluble in water.
[4][6]

Note: The reported pKa is a predicted value. For drug development applications, experimental

determination is crucial for accurate ionization state assessment at physiological pH.

Experimental Determination of Physicochemical
Properties
The predictive nature of some publicly available data necessitates robust experimental

validation. This section provides detailed, self-validating protocols for determining the critical

parameters of pKa and logP.

Determination of Acid Dissociation Constant (pKa) by
Potentiometric Titration
The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH,

which in turn affects its solubility, permeability, and target engagement. Potentiometric titration
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is a reliable method for determining the pKa of weak acids like 4-Morpholineacetic acid.

Causality Behind Experimental Choices: This method relies on the principle that at the halfway

point to the equivalence point of a titration of a weak acid with a strong base, the concentration

of the undissociated acid equals the concentration of its conjugate base. At this specific point,

the measured pH of the solution is equal to the pKa of the acid, as derived from the

Henderson-Hasselbalch equation.

Step-by-Step Protocol:

Preparation of Solutions:

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide

(NaOH).

Accurately prepare a solution of 4-Morpholineacetic acid in deionized water (e.g., 0.1 M).

Titration Setup:

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

Pipette a known volume (e.g., 25.0 mL) of the 4-Morpholineacetic acid solution into a

beaker.

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged

but does not interfere with the stir bar.

Fill a burette with the standardized 0.1 M NaOH solution.

Titration Procedure:

Record the initial pH of the 4-Morpholineacetic acid solution.

Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the

pH reading to stabilize and record the pH and the total volume of NaOH added.
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As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to

accurately capture the equivalence point.

Continue the titration well past the equivalence point until the pH plateaus.

Data Analysis:

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a

titration curve.

Determine the equivalence point, which is the point of maximum slope on the curve. This

can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

Identify the volume of NaOH required to reach the equivalence point (Veq).

The half-equivalence point is at Veq / 2.

Locate the pH on the titration curve corresponding to the volume at the half-equivalence

point. This pH value is the experimental pKa of 4-Morpholineacetic acid.[7]
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Caption: Workflow for pKa determination by potentiometric titration.
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Determination of the Partition Coefficient (logP) by RP-
HPLC
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is a key determinant of its absorption, distribution, metabolism, and excretion (ADME)

properties. A common and efficient method for determining logP is through reverse-phase high-

performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices: This method is based on the correlation between a

compound's retention time on a nonpolar stationary phase (like C18) and its logP value.

Molecules with higher lipophilicity will interact more strongly with the stationary phase and thus

have longer retention times. By calibrating the system with compounds of known logP values, a

linear relationship between the logarithm of the retention factor (log k') and logP can be

established, allowing for the determination of the logP of an unknown compound.

Step-by-Step Protocol:

Preparation of Standards and Sample:

Select a series of standard compounds with known logP values that span a range around

the expected logP of 4-Morpholineacetic acid.

Prepare stock solutions of the standard compounds and 4-Morpholineacetic acid in a

suitable solvent (e.g., methanol).

Chromatographic Conditions:

Column: C18 reverse-phase column.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the

analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile). The

composition is typically varied to determine the retention factor at 100% aqueous phase.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detector set at an appropriate wavelength for 4-Morpholineacetic acid and

the standards.
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Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

Experimental Procedure:

Inject each standard solution and the 4-Morpholineacetic acid solution onto the HPLC

system.

Record the retention time (tR) for each compound.

Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

Repeat the injections at several different mobile phase compositions (e.g., 40%, 50%,

60%, 70% organic modifier).

Data Analysis:

For each compound at each mobile phase composition, calculate the retention factor (k')

using the formula: k' = (tR - t0) / t0.

For each compound, plot log k' versus the percentage of the organic modifier.

Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to

determine the y-intercept, which is log k'w.

Create a calibration curve by plotting the known logP values of the standard compounds

(y-axis) against their corresponding log k'w values (x-axis).

Using the log k'w value determined for 4-Morpholineacetic acid, interpolate its logP value

from the calibration curve.
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Caption: Workflow for logP determination by RP-HPLC.

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and identification of 4-
Morpholineacetic acid.

¹H and ¹³C NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

morpholine ring protons and the methylene protons adjacent to the carboxylic acid. The

protons on the carbons adjacent to the electronegative oxygen atom (positions 2 and 6 of the

morpholine ring) will be deshielded and appear at a lower field (higher ppm) compared to the

protons on the carbons adjacent to the nitrogen (positions 3 and 5). The methylene protons

of the acetic acid moiety will likely appear as a singlet. The integration of these signals

should correspond to the number of protons in each environment.[8][9]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

Due to the symmetry of the morpholine ring, two distinct signals are expected for the

morpholine carbons. Additional signals will be present for the methylene carbon of the acetic

acid group and the carbonyl carbon of the carboxylic acid.[8]
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Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 4-Morpholineacetic acid would be expected

to show a molecular ion peak (M+) corresponding to its molecular weight (145.16 g/mol ).

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17

amu) and the loss of the entire carboxyl group (-45 amu). Fragmentation of the morpholine ring

can also occur.[10][11]

Chemical Stability and Reactivity
Understanding the stability and reactivity of 4-Morpholineacetic acid is crucial for its handling,

storage, and formulation.

Reactivity Profile: 4-Morpholineacetic acid possesses two primary functional groups that

dictate its reactivity:

Tertiary Amine: The nitrogen atom of the morpholine ring is a tertiary amine, which can act as

a base or a nucleophile.

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as

esterification, amidation, and salt formation with bases.

Stability Assessment: Forced Degradation Studies Forced degradation studies are a systematic

way to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions that are

more severe than accelerated stability testing.[1][12] This approach helps to identify potential

degradation products and pathways.

Protocol for Forced Degradation:

Prepare Stock Solution: Prepare a stock solution of 4-Morpholineacetic acid in a suitable

solvent (e.g., a mixture of acetonitrile and water).

Stress Conditions:

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60

°C) for a defined period.
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Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g.,

60 °C).

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at

room temperature.

Thermal Degradation: Heat the solid compound or a solution at an elevated temperature

(e.g., 80 °C).

Photolytic Degradation: Expose a solution of the compound to UV and visible light

according to ICH guidelines.

Sample Analysis: At various time points, withdraw samples from each stress condition.

Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using

a stability-indicating HPLC method (typically a reverse-phase method with UV detection) to

separate the parent compound from any degradation products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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